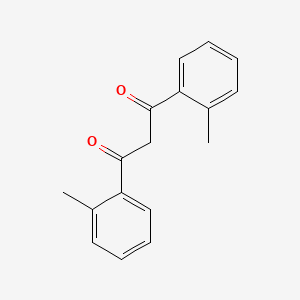

1,3-Bis(2-methylphenyl)propane-1,3-dione

Description

1,3-Bis(2-methylphenyl)propane-1,3-dione is a β-diketone derivative featuring two ortho-methyl-substituted aromatic rings. This compound belongs to a class of ligands widely studied for their ability to coordinate transition metals, forming complexes with applications in catalysis, materials science, and medicinal chemistry . The ortho-methyl groups impart steric bulk and moderate electron-donating effects, influencing both the compound’s reactivity and its interactions with metal centers.

Properties

IUPAC Name |

1,3-bis(2-methylphenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-12-7-3-5-9-14(12)16(18)11-17(19)15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKAXTJKEOYCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC(=O)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2-methylphenyl)propane-1,3-dione can be synthesized through the Claisen condensation reaction. This involves the reaction of 2-methylbenzaldehyde with acetone in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-methylphenyl)propane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the diketone groups into alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) are employed.

Major Products Formed

Oxidation: Formation of 2-methylbenzoic acid.

Reduction: Formation of 1,3-bis(2-methylphenyl)propane-1,3-diol.

Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Building Block: 1,3-Bis(2-methylphenyl)propane-1,3-dione serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution to form more complex molecules.

- Example Reactions:

- Oxidation: Converts to 2-methylbenzoic acid.

- Reduction: Yields 1,3-bis(2-methylphenyl)propane-1,3-diol.

- Substitution: Produces halogenated derivatives.

2. Coordination Chemistry:

- The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their electronic properties and potential applications in catalysis.

3. Biological Activity:

- Anti-inflammatory Properties: Research indicates that diketones like this compound exhibit anti-inflammatory effects. Studies have shown its potential to inhibit pro-inflammatory cytokines in vitro.

- Antimicrobial Activity: Similar diketones have demonstrated antimicrobial properties against various pathogens. For example:

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5.64 µM |

| Compound B | Escherichia coli | 8.33 µM |

| Compound C | Candida albicans | 16.69 µM |

4. Medicinal Chemistry:

- The compound is explored for its pharmacological potential as a lead compound in drug development. Its structural features may allow it to interact with biological targets effectively.

5. Industrial Applications:

- In industry, this compound is utilized in the production of specialty chemicals and materials due to its reactivity and ability to form various derivatives.

Case Studies

Case Study 1: Synthesis and Antimicrobial Evaluation

A study focused on synthesizing novel diketone derivatives highlighted their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested for inhibition zones using standard microbiological methods.

Case Study 2: Coordination Complexes

Research on the coordination chemistry of this compound revealed its ability to form stable complexes with palladium and platinum salts. These complexes showed promise in catalyzing organic transformations under mild conditions.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-methylphenyl)propane-1,3-dione involves its interaction with specific molecular targets. For example, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of prostaglandins. The compound may also interact with other cellular pathways, modulating various biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Electronic and Steric Properties

β-diketones are tunable ligands, with substituent choice on the aromatic rings dictating their electronic and steric profiles. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects in β-Diketone Derivatives

Key Observations:

- Electron-Donating Groups (e.g., 4-methoxy): Enhance ligand basicity and metal-binding affinity, favoring stable complex formation .

- Electron-Withdrawing Groups (e.g., 4-bromo, 3,5-CF₃): Reduce electron density at the diketone oxygen, altering redox properties and catalytic activity .

Table 2: Cytotoxicity of Metal Complexes (IC₅₀ Values)

| Ligand | Metal Center | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| This compound | Cu(I) | HeLa | 2.1 | |

| 1,3-Diphenylpropane-1,3-dione | Ag(I) | MCF-7 | 5.8 | |

| 1,3-Bis(4-methoxyphenyl)propane-1,3-dione | Cu(I) | A549 | 3.4 |

Biological Activity

1,3-Bis(2-methylphenyl)propane-1,3-dione (commonly referred to as bis(2-methylphenyl)propane-1,3-dione) is an organic compound characterized by its diketone structure. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C17H16O2

- Molecular Weight : 256.31 g/mol

- Structure : The compound features two ketone groups flanked by two 2-methylphenyl groups.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in inflammatory pathways and cancer progression.

- Modulation of Biochemical Pathways : The compound interacts with molecular targets that lead to alterations in cellular signaling and metabolic pathways .

Biological Activities

The compound has been investigated for several biological activities:

1. Anti-inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory properties. In a study comparing its efficacy to aspirin, it demonstrated superior inhibition of TPA-induced ear edema in mice, suggesting its potential as an alternative anti-inflammatory agent .

2. Antimicrobial Activity

Preliminary studies have shown that derivatives of the compound exhibit activity against various microbial strains. This antimicrobial property may be attributed to the diketone structure which is known to disrupt microbial cell membranes .

3. Anticancer Potential

The compound has been explored for its anticancer properties. It has shown promise in inhibiting tumor promotion in animal models, particularly in skin cancer models induced by DMBA and TPA. The inhibition of prostaglandin E2 production is noted as a mechanism contributing to its anticancer effects .

Research Findings and Case Studies

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being investigated for various applications:

- Drug Development : Its unique structure makes it a candidate for developing new anti-inflammatory and anticancer drugs.

- Pharmacophore Identification : The compound serves as a pharmacophore for designing related molecules with enhanced biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.